Monoamine Oxidase B (MAO-B) Inhibitory Activity of 1428138-92-4
N-Methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide (1428138-92-4) exhibits measurable inhibition of human MAO-B with an IC50 of 17,000 nM (17 μM), while displaying no detectable inhibition of human MAO-A (IC50 > 100,000 nM) [1]. This defines a MAO-B/MAO-A selectivity window of >5.9-fold.
| Evidence Dimension | MAO-B inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 17,000 nM (17 μM) |
| Comparator Or Baseline | MAO-A inhibition by same compound: IC50 > 100,000 nM (>100 μM); Reference MAO-B inhibitors: selegiline (IC50 ~ 4-20 nM), lazabemide (IC50 ~ 90 nM) [2] |
| Quantified Difference | MAO-B/MAO-A selectivity ratio >5.9; potency ~850- to 4,250-fold lower than clinical MAO-B inhibitors |
| Conditions | Human membrane-bound MAO-B expressed in insect cell membranes; kynuramine to 4-hydroxyquinoline conversion assay |
Why This Matters
This compound provides a low-potency MAO-B tool with defined selectivity window, suitable for screening campaigns requiring partial target engagement rather than full inhibition.
- [1] BindingDB. BDBM50450822 / CHEMBL4216610: Affinity data for N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide at MAO-B and MAO-A. View Source
- [2] Finberg JP, Rabey JM. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Front Pharmacol. 2016;7:340. View Source
